Davy Reagent methyl
Overview
Description
Davy Reagent methyl, also known as 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a chemical compound with the molecular formula C2H6P2S6 and a molecular weight of 284.41 g/mol . This compound is primarily used as a reagent in organic synthesis, particularly for the dithiation of carboxylic acids to form methyl dithioesters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Davy Reagent methyl is synthesized through the reaction of phosphorus pentasulfide with methanethiol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
P2S5+2CH3SH→C2H6P2S6
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Davy Reagent methyl undergoes several types of chemical reactions, including:
Dithiation: It is commonly used for the dithiation of carboxylic acids to form methyl dithioesters.
Substitution: The compound can participate in substitution reactions where the methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include carboxylic acids and nucleophiles.
Major Products
The major products formed from reactions involving this compound are methyl dithioesters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Davy Reagent methyl has a wide range of applications in scientific research, including:
Mechanism of Action
Davy Reagent methyl acts as a proton donor, facilitating the formation of complex molecules through dithiation and substitution reactions . The molecular targets and pathways involved in these reactions include carboxylic acids and nucleophiles, which react with the reagent to form dithioesters and other substituted products .
Comparison with Similar Compounds
Similar Compounds
Lawesson’s Reagent: Another reagent used for the synthesis of dithioesters and other sulfur-containing compounds.
Woollins’ Reagent:
Uniqueness
Davy Reagent methyl is unique in its ability to efficiently catalyze the dithiation of carboxylic acids to form methyl dithioesters under mild conditions . This makes it a valuable tool in organic synthesis, offering advantages over other reagents in terms of selectivity and yield .
Properties
IUPAC Name |
2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQWZXDRGOGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSP1(=S)SP(=S)(S1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6P2S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403902 | |
Record name | Davy Reagent methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82737-61-9 | |
Record name | Davy Reagent methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from the research on Davy Reagent Methyl and its application in thionation reactions?
A1: this compound, a thionating agent, plays a crucial role in transforming peptide backbones. The research highlights its use in thionating RA-VII, a cyclic hexapeptide with antitumor properties []. This process led to the creation of novel thionopeptides with varying positions of the thioamide bond (Ψ(CS-NH)). X-ray crystallography of [Tyr-3-Ψ(CH2NH)-Ala-4]RA-VII, a derivative generated through reduction of the thionopeptide [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII with nickel borohydride, revealed a conformational change within the 18-membered ring moiety compared to the parent peptide and other thionopeptides. This conformational difference helps explain the altered biological activity observed in the reduced peptide [].
Q2: How does the structure of thionopeptides, generated using this compound, influence their biological activity?
A2: The research demonstrates that introducing a thioamide bond (Ψ(CS-NH)) into the cyclic hexapeptide RA-VII through thionation with this compound significantly impacts its conformation and, consequently, its biological activity []. While the specific biological activity is not detailed in the provided abstracts, the study highlights that reducing the thioamide bond in [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII to a methylene amine bond (Ψ(CH2NH)) leads to a change in the molecule's overall shape, particularly within the 18-membered ring []. This conformational change results in a loss of activity compared to the original RA-VII peptide and its thionated counterparts [], suggesting that the thioamide bond and its specific position within the peptide sequence are crucial for maintaining the active conformation necessary for biological activity. This finding underscores the importance of structural considerations when designing and synthesizing peptide analogs with desired biological properties.
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